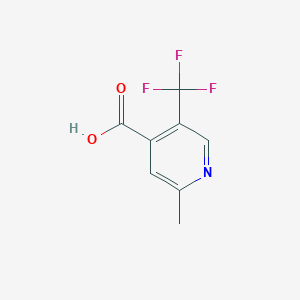![molecular formula C11H16N4 B11894401 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- CAS No. 646056-45-3](/img/structure/B11894401.png)
2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a pyrimidine ring fused to a diazaspiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The unique spiro structure imparts distinct chemical properties, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide.
Spirocyclization: The spirocyclization step involves the reaction of the pyrimidine derivative with a suitable diamine. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted halogen atoms.
Aplicaciones Científicas De Investigación
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(PYRIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(PYRAZIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
2-(PYRIDAZIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE: Similar structure but with a pyridazine ring instead of a pyrimidine ring.
Uniqueness
2-(PYRIMIDIN-5-YL)-2,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development, offering potential advantages in terms of binding affinity, selectivity, and pharmacokinetic properties.
Propiedades
Número CAS |
646056-45-3 |
|---|---|
Fórmula molecular |
C11H16N4 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-pyrimidin-5-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-12-7-11(1)2-4-15(8-11)10-5-13-9-14-6-10/h5-6,9,12H,1-4,7-8H2 |
Clave InChI |
YILZCUWUWYTSSP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CCN(C2)C3=CN=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


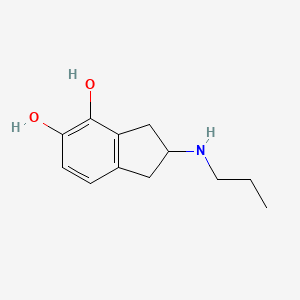
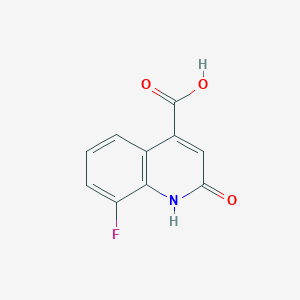
![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
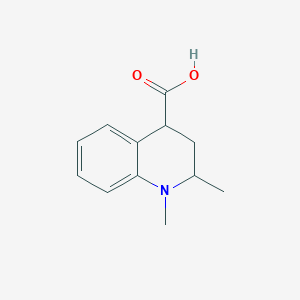
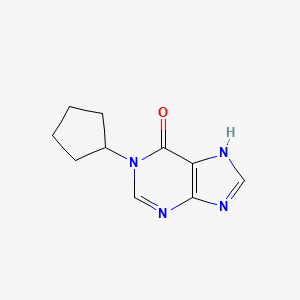



![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)


![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)

